molecular formula C28H40N2O3S B14390842 N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide CAS No. 89969-14-2

N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide

Cat. No.: B14390842
CAS No.: 89969-14-2
M. Wt: 484.7 g/mol
InChI Key: SNEWHVVYZBDXRR-UHFFFAOYSA-N
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Description

N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide is a complex organic compound with the molecular formula C28H40N2O3S This compound features a hexadecanamide backbone with a nitrophenyl sulfanyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide typically involves multiple steps. One common method starts with the preparation of 4-nitrophenyl sulfanyl chloride, which is then reacted with aniline to form 4-[(4-nitrophenyl)sulfanyl]aniline. This intermediate is further reacted with hexadecanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}nicotinamide
  • N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}tryptophan

Uniqueness

N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide is unique due to its specific combination of a hexadecanamide backbone with a nitrophenyl sulfanyl group.

Properties

CAS No.

89969-14-2

Molecular Formula

C28H40N2O3S

Molecular Weight

484.7 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]hexadecanamide

InChI

InChI=1S/C28H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(31)29-24-16-20-26(21-17-24)34-27-22-18-25(19-23-27)30(32)33/h16-23H,2-15H2,1H3,(H,29,31)

InChI Key

SNEWHVVYZBDXRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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